molecular formula C10H8Cl2F2O3 B1461136 Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate CAS No. 1806296-99-0

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate

Cat. No.: B1461136
CAS No.: 1806296-99-0
M. Wt: 285.07 g/mol
InChI Key: RHPRIXZQIDCVMH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.

Properties

IUPAC Name

ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPRIXZQIDCVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the benzoate core . Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cross-Coupling Reactions: Using reagents like boron compounds in Suzuki–Miyaura coupling reactions.

Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of difluoromethoxy groups on biological systems.

    Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

    Trifluoromethylpyridines: These compounds also contain fluorine atoms and are used in agrochemicals and pharmaceuticals.

    Difluoromethylated Aromatics: These compounds share the difluoromethoxy group and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H8Cl2F2O3. It features a benzoate structure with two chlorine atoms and a difluoromethoxy substituent, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The difluoromethoxy group enhances binding affinity to these targets, which may lead to the inhibition of enzymatic activity in critical biochemical pathways. Preliminary studies suggest that it may exhibit enzyme inhibition properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential enzymatic functions critical for bacterial survival .

Anti-inflammatory Properties

Preliminary investigations also point towards anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), which are involved in the synthesis of inflammatory mediators .

Case Studies and Research Findings

Study 1: Enzyme Inhibition Assay

A study assessed the enzyme inhibition potential of this compound using various concentrations against phospholipase A2 (PLA2). The results indicated a dose-dependent inhibition pattern, suggesting that the compound could effectively reduce PLA2 activity, which is implicated in inflammatory responses.

Concentration (μM)Inhibition (%)
1025
5050
10075

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the compound's potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other benzoate derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
Ethyl 3-(trifluoromethoxy)benzoateHighModerate
Ethyl 4-chlorobenzoateLowLow

This table illustrates that while this compound shows promising activity in both antimicrobial and anti-inflammatory contexts, other compounds may exhibit stronger effects in specific areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Reactant of Route 2
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate

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